molecular formula C8H9N3O2 B14682478 [1-(4-Nitrophenyl)ethylidene]hydrazine CAS No. 28153-22-2

[1-(4-Nitrophenyl)ethylidene]hydrazine

Cat. No.: B14682478
CAS No.: 28153-22-2
M. Wt: 179.18 g/mol
InChI Key: AHKRDSPGMCQLDZ-UHFFFAOYSA-N
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Description

[1-(4-Nitrophenyl)ethylidene]hydrazine: is an organic compound characterized by the presence of a hydrazine functional group attached to a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Nitrophenyl)ethylidene]hydrazine typically involves the condensation of an aromatic ketone with hydrazine in a suitable solvent such as methanol. For example, the reaction of 4-nitroacetophenone with hydrazine hydrate in methanol under reflux conditions can yield this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Nitrophenyl)ethylidene]hydrazine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazine moiety can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted hydrazine derivatives.

Mechanism of Action

The mechanism of action of [1-(4-Nitrophenyl)ethylidene]hydrazine and its derivatives often involves interaction with biological macromolecules, leading to inhibition of microbial growth or modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1-(4-nitrophenyl)ethylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-6(10-9)7-2-4-8(5-3-7)11(12)13/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKRDSPGMCQLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950901
Record name [1-(4-Nitrophenyl)ethylidene]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28153-22-2
Record name [1-(4-Nitrophenyl)ethylidene]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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